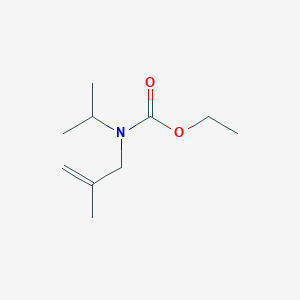![molecular formula C18H24ClNO B14532376 N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride CAS No. 62232-73-9](/img/structure/B14532376.png)
N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride typically involves the reaction of 2-(1-phenylethyl)phenol with N-methyl-3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and transporters. It is believed to modulate the activity of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation. By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that shares a similar phenoxypropanamine structure.
Atomoxetine: A norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD).
Nisoxetine: Another norepinephrine reuptake inhibitor with structural similarities.
Uniqueness
N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other similar compounds
Properties
CAS No. |
62232-73-9 |
|---|---|
Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(16-9-4-3-5-10-16)17-11-6-7-12-18(17)20-14-8-13-19-2;/h3-7,9-12,15,19H,8,13-14H2,1-2H3;1H |
InChI Key |
VDKKYPTXRDUKOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OCCCNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate](/img/structure/B14532311.png)
![2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile](/img/structure/B14532314.png)




![N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B14532355.png)

![4'-Iodo[1,1'-biphenyl]-3-amine](/img/structure/B14532362.png)
![3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]-](/img/structure/B14532364.png)



